molecular formula C9H14BrN B1290898 8-Bromo-8-nonenenitrile CAS No. 951887-72-2

8-Bromo-8-nonenenitrile

Cat. No.: B1290898
CAS No.: 951887-72-2
M. Wt: 216.12 g/mol
InChI Key: KWSMBIBDQAODHU-UHFFFAOYSA-N
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Description

8-Bromo-8-nonenenitrile: is an organic compound with the molecular formula C9H14BrN . It is a nitrile derivative with a bromine atom attached to the eighth carbon of a nonene chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Bromination of Nonenenitrile: One common method involves the bromination of nonenenitrile using bromine or a bromine-containing reagent under controlled conditions.

    Industrial Production Methods: Industrial production of 8-Bromo-8-nonenenitrile often involves large-scale bromination processes with stringent control over reaction parameters to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: 8-Bromo-8-nonenenitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.

    Reduction Reactions: The nitrile group in this compound can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst (e.g., palladium on carbon).

Major Products

Mechanism of Action

The mechanism of action of 8-Bromo-8-nonenenitrile largely depends on its chemical reactivity. The bromine atom and nitrile group are key functional groups that participate in various chemical reactions. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by nucleophiles, leading to the formation of new compounds. The nitrile group can undergo reduction to form amines, which are important intermediates in many biological and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : this compound is unique due to the specific reactivity of the bromine atom, which allows for selective substitution reactions. Its intermediate size and reactivity make it a versatile compound for various synthetic applications compared to its chloro and iodo counterparts .

Properties

IUPAC Name

8-bromonon-8-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrN/c1-9(10)7-5-3-2-4-6-8-11/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSMBIBDQAODHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCCCCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201313931
Record name 8-Bromo-8-nonenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201313931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951887-72-2
Record name 8-Bromo-8-nonenenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-8-nonenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201313931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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